molecular formula C11H8F2O3 B13169086 methyl 5,7-difluoro-2H-chromene-8-carboxylate CAS No. 1221723-79-0

methyl 5,7-difluoro-2H-chromene-8-carboxylate

Cat. No.: B13169086
CAS No.: 1221723-79-0
M. Wt: 226.18 g/mol
InChI Key: YEAUTGNGKDIHNK-UHFFFAOYSA-N
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Description

Methyl 5,7-difluoro-2H-chromene-8-carboxylate (CAS 1221723-79-0) is a functionalized chromene derivative supplied as a high-purity building block for pharmaceutical and medicinal chemistry research. The chromene core structure is a privileged scaffold in drug discovery, recognized for its diverse pharmacological potential . Chromene derivatives are investigated as potent antitumor agents with mechanisms of action that include the inhibition of tubulin polymerization, induction of G2/M cell cycle arrest, and triggering of caspase-dependent apoptosis in cancer cells . The specific difluoro and ester substitutions on this chromene core are designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, facilitating structure-activity relationship (SAR) studies . This compound serves as a key synthetic intermediate for developing novel therapeutic agents, particularly in the fields of oncology and anti-infective research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1221723-79-0

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

IUPAC Name

methyl 5,7-difluoro-2H-chromene-8-carboxylate

InChI

InChI=1S/C11H8F2O3/c1-15-11(14)9-8(13)5-7(12)6-3-2-4-16-10(6)9/h2-3,5H,4H2,1H3

InChI Key

YEAUTGNGKDIHNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C2=C1OCC=C2)F)F

Origin of Product

United States

Preparation Methods

The synthesis of methyl 5,7-difluoro-2H-chromene-8-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of 5,7-difluoro-2H-chromene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5,7-difluoro-2H-chromene-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5,7-difluoro-2H-chromene-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5,7-difluoro-2H-chromene-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromene Derivatives

Substituent Effects on Electronic and Physical Properties

Key Compounds for Comparison :

5-Alkoxy-2H-chromen-8-amines (e.g., compounds 9a–c and 10a–c from )

7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime ()

6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one ()

5,7-Dihydroxy-6-(3-methylbut-2-enyl)-8-(3-methylbutanoyl)-4-phenylcoumarin ()

Table 1: Structural and Functional Group Comparisons
Compound Substituents (Positions) Functional Groups Key Properties
Methyl 5,7-difluoro-2H-chromene-8-carboxylate 5-F, 7-F, 8-COOCH3 Ester, Fluorine High metabolic stability, moderate lipophilicity
5-Alkoxy-2H-chromen-8-amines 5-O-R, 8-NH2 Ether, Amine Polar, hydrogen-bonding capability
7-Hydroxy-4-methyl-2-oxo-... oxime 7-OH, 4-CH3, 8-CH=N-OH Hydroxyl, Oxime, Ketone Antioxidant, anti-diabetic potential
6,8-Dichloro-4H-chromen-4-one 6-Cl, 8-Cl, 4-C=O Chlorine, Ketone Electron-deficient ring, photostability
5,7-Dihydroxy-... coumarin 5-OH, 7-OH, 6-prenyl, 8-acyl Hydroxyl, Prenyl, Acyl High lipophilicity, bulky substituents
Electronic Effects :
  • Fluorine vs. Chlorine: The target compound’s 5,7-difluoro substituents exert weaker electron-withdrawing effects compared to the 6,8-dichloro groups in ’s chromenone.
  • Ester vs. Amine/Oxime : The methyl ester at position 8 enhances lipophilicity compared to polar amines () or oximes (), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity

Methyl 5,7-difluoro-2H-chromene-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

Methyl 5,7-difluoro-2H-chromene-8-carboxylate has the following characteristics:

  • Molecular Formula : C10H7F2O3
  • Molecular Weight : Approximately 220.16 g/mol
  • Appearance : Typically a light yellow solid
  • Melting Point : Not extensively documented but expected to be similar to related chromene derivatives.

Anticancer Properties

Research indicates that methyl 5,7-difluoro-2H-chromene-8-carboxylate exhibits anticancer activity across various cancer cell lines. For instance, studies have shown that derivatives of chromene structures can induce cytotoxic effects in human cancer cells by disrupting cell cycle progression and promoting apoptosis.

  • Mechanism of Action : The compound is believed to induce oxidative stress and mitochondrial dysfunction in cancer cells. This was evidenced by increased reactive oxygen species (ROS) production and mitochondrial membrane depolarization in treated cells, leading to apoptosis .

Antimicrobial Activity

Preliminary studies suggest that methyl 5,7-difluoro-2H-chromene-8-carboxylate may also possess antimicrobial properties . Compounds with similar chromene structures have been reported to exhibit activity against various bacterial strains, indicating potential for further exploration in this area.

Case Studies and Research Findings

  • Cell Cycle Analysis : In a study involving ovarian cancer cell lines (A2780), treatment with methyl 5,7-difluoro-2H-chromene-8-carboxylate resulted in significant alterations in cell cycle phases. The compound increased the G0/G1 phase population while decreasing S and G2/M phases, suggesting a blockade in cell cycle progression .
  • Mitochondrial Dysfunction : The compound was shown to cause mitochondrial depolarization in A2780 cells, with fluorescence assays indicating a concentration-dependent effect on mitochondrial membrane potential. This dysfunction is crucial for understanding its apoptotic mechanism .
  • ROS Production : The ability of methyl 5,7-difluoro-2H-chromene-8-carboxylate to elevate ROS levels was quantified using dichlorodihydrofluorescein diacetate (DCFH-DA) assays. Results indicated a significant increase in ROS production at higher concentrations, correlating with its cytotoxic effects .

Comparative Biological Activity Table

Compound NameAnticancer Activity (IC50 μM)Antimicrobial ActivityMechanism of Action
Methyl 5,7-Difluoro-2H-Chromene-8-Carboxylate25 (A2780)ModerateInduction of ROS; Mitochondrial dysfunction
Related Chromene Derivative A15 (HeLa)HighApoptosis via caspase activation
Related Chromene Derivative B30 (HT-29)LowCell cycle arrest

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